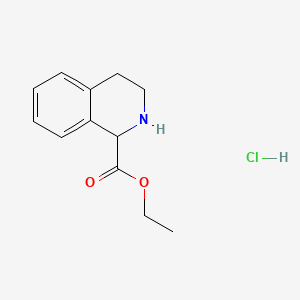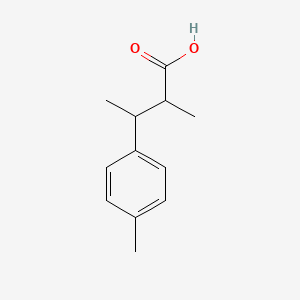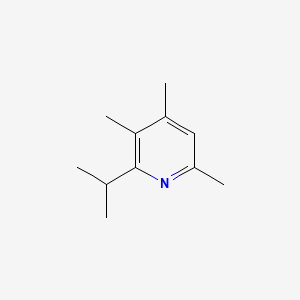
O,S-Bis(2-methylpropyl) methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,S-Bis(2-methylpropyl) methylphosphonothioate is a chemical compound with the molecular formula C9H21O2PS and a molecular weight of 224.299 g/mol. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. The compound is known for its unique structure, which includes both oxygen and sulfur atoms bonded to a phosphorus atom.
Vorbereitungsmethoden
The synthesis of O,S-Bis(2-methylpropyl) methylphosphonothioate involves the reaction of methylphosphonothioic dichloride with 2-methylpropanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
CH3P(S)Cl2+2C4H9OH→CH3P(S)(OC4H9)2+2HCl
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.
Analyse Chemischer Reaktionen
O,S-Bis(2-methylpropyl) methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonate. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the phosphonothioate to phosphine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles such as amines or alcohols replace the sulfur or oxygen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
O,S-Bis(2-methylpropyl) methylphosphonothioate is utilized in various scientific research fields:
Chemistry: It serves as a reagent in the synthesis of organophosphorus compounds and as a model compound for studying phosphorus-sulfur chemistry.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein phosphorylation.
Medicine: Research involving this compound includes the development of potential therapeutic agents targeting specific enzymes or pathways.
Industry: It is used in the development of pesticides and other agrochemicals due to its ability to inhibit certain biological processes in pests.
Wirkmechanismus
The mechanism of action of O,S-Bis(2-methylpropyl) methylphosphonothioate involves the inhibition of enzymes that contain active site serine residues. The compound forms a covalent bond with the serine residue, thereby blocking the enzyme’s activity. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase and other serine hydrolases.
Vergleich Mit ähnlichen Verbindungen
O,S-Bis(2-methylpropyl) methylphosphonothioate can be compared to other organophosphorus compounds such as:
O,O-Diethyl methylphosphonothioate: Similar in structure but with ethyl groups instead of isobutyl groups.
O,S-Diisopropyl methylphosphonothioate: Contains isopropyl groups instead of isobutyl groups.
O,O-Diisobutyl methylphosphonothioate: Similar but with both oxygen atoms bonded to isobutyl groups.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms bonded to the phosphorus atom, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-methyl-1-[methyl(2-methylpropylsulfanyl)phosphoryl]oxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O2PS/c1-8(2)6-11-12(5,10)13-7-9(3)4/h8-9H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYABNFHRGJXPHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C)SCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O2PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721108 |
Source


|
| Record name | O,S-Bis(2-methylpropyl) methylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100860-55-7 |
Source


|
| Record name | O,S-Bis(2-methylpropyl) methylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-ol](/img/structure/B561200.png)







![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)
